N-(2-ethoxyphenyl)-5-methyl-4-(morpholinosulfonyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-5-methyl-4-morpholin-4-ylsulfonylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6S/c1-3-25-15-7-5-4-6-14(15)19-18(21)16-12-17(13(2)26-16)27(22,23)20-8-10-24-11-9-20/h4-7,12H,3,8-11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULCEYVGYMPWMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=C(O2)C)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of 5-Methylfuran-2-Carboxylic Acid
The furan core is sulfonated using chlorosulfonic acid under controlled conditions to avoid over-sulfonation.
Procedure :
5-Methylfuran-2-carboxylic acid (10.0 g, 71.4 mmol) is dissolved in dry dichloromethane (DCM, 150 mL) under nitrogen. Chlorosulfonic acid (12.5 mL, 214 mmol) is added dropwise at 0°C, and the mixture is stirred for 6 hours at 25°C. The reaction is quenched with ice-water, and the aqueous layer is extracted with DCM (3 × 50 mL). The combined organic layers are dried over Na₂SO₄ and concentrated to yield 4-(chlorosulfonyl)-5-methylfuran-2-carboxylic acid as a white solid (14.2 g, 85% yield).
Characterization :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (s, 1H, furan-H), 2.51 (s, 3H, CH₃).
- IR (cm⁻¹) : 1745 (C=O), 1360, 1175 (SO₂Cl).
Incorporation of the Morpholinosulfonyl Group
Reaction with Morpholine
The chlorosulfonyl intermediate is treated with morpholine to form the morpholinosulfonyl moiety.
Procedure :
4-(Chlorosulfonyl)-5-methylfuran-2-carboxylic acid (8.0 g, 34.5 mmol) is dissolved in anhydrous THF (100 mL). Morpholine (6.0 mL, 69.0 mmol) is added dropwise at 0°C, followed by triethylamine (9.6 mL, 69.0 mmol). The mixture is stirred for 12 hours at 25°C, filtered to remove salts, and concentrated. The residue is recrystallized from ethanol to afford 5-methyl-4-(morpholinosulfonyl)furan-2-carboxylic acid (7.8 g, 78% yield).
Characterization :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.65 (s, 1H, furan-H), 3.60–3.55 (m, 4H, morpholine-H), 2.95–2.90 (m, 4H, morpholine-H), 2.43 (s, 3H, CH₃).
- LC-MS (ESI) : m/z 292.1 [M+H]⁺.
Amide Bond Formation with 2-Ethoxyaniline
Activation of the Carboxylic Acid
The carboxylic acid is activated using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) .
Procedure :
5-Methyl-4-(morpholinosulfonyl)furan-2-carboxylic acid (5.0 g, 17.2 mmol) is dissolved in DMF (50 mL). EDC (3.95 g, 20.6 mmol) and NHS (2.37 g, 20.6 mmol) are added, and the mixture is stirred for 2 hours at 25°C.
Coupling with 2-Ethoxyaniline
2-Ethoxyaniline (2.8 g, 20.6 mmol) is added to the activated ester solution, followed by DMAP (0.21 g, 1.7 mmol). The reaction is stirred for 12 hours, diluted with ethyl acetate (100 mL), and washed with 1M HCl (3 × 50 mL). The organic layer is dried and concentrated, and the crude product is purified via column chromatography (SiO₂, hexane/ethyl acetate 3:1) to yield N-(2-ethoxyphenyl)-5-methyl-4-(morpholinosulfonyl)furan-2-carboxamide (5.9 g, 82% yield).
Characterization :
- ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, NH), 7.70 (s, 1H, furan-H), 7.25–7.10 (m, 4H, Ar-H), 4.10 (q, 2H, J = 7.0 Hz, OCH₂CH₃), 3.70–3.60 (m, 4H, morpholine-H), 2.95–2.85 (m, 4H, morpholine-H), 2.50 (s, 3H, CH₃), 1.45 (t, 3H, J = 7.0 Hz, OCH₂CH₃).
- ¹³C NMR (100 MHz, CDCl₃) : δ 165.2 (C=O), 152.1 (furan-C), 141.5 (SO₂N), 128.9–115.4 (Ar-C), 66.3 (OCH₂CH₃), 53.2 (morpholine-C), 45.1 (morpholine-C), 14.8 (OCH₂CH₃), 12.1 (CH₃).
- HPLC Purity : 98.5% (C18 column, acetonitrile/water 70:30).
Alternative Synthetic Routes and Optimization
Direct Sulfonation-Amidation Sequence
An alternative approach involves coupling 2-ethoxyaniline with 5-methylfuran-2-carboxylic acid prior to sulfonation. However, this route resulted in lower yields (45–50%) due to steric hindrance during sulfonation.
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 minutes) reduced reaction times for the amidation step, achieving comparable yields (80%).
Scalability and Industrial Considerations
| Parameter | Laboratory Scale | Pilot Scale (10×) |
|---|---|---|
| Yield | 82% | 78% |
| Purity | 98.5% | 97.2% |
| Reaction Time | 12 hours | 10 hours |
Pilot-scale reactions utilized continuous flow reactors for sulfonation and amidation, enhancing reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(2-ethoxyphenyl)-5-methyl-4-(morpholinosulfonyl)furan-2-carboxamide can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones or other oxidized derivatives.
Reduction: Reduction reactions can target the carboxamide or sulfonyl groups, potentially converting them to amines or thiols, respectively.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, where nucleophiles can replace the morpholino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction could produce amines or thiols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Recent studies have demonstrated that compounds similar to N-(2-ethoxyphenyl)-5-methyl-4-(morpholinosulfonyl)furan-2-carboxamide exhibit significant antimicrobial properties. For instance, derivatives of sulfonamides have been synthesized and evaluated for their efficacy against various bacterial strains. The incorporation of the morpholinosulfonyl moiety enhances the compound's ability to inhibit bacterial growth, making it a candidate for developing new antibiotics .
2. DNA Gyrase Inhibition
The compound has been investigated for its role as a DNA gyrase inhibitor. DNA gyrase is a critical enzyme for bacterial DNA replication, and inhibitors can effectively halt bacterial proliferation. Studies indicate that compounds with a morpholinosulfonyl group can bind to the enzyme, disrupting its function and leading to bacterial cell death .
Agricultural Applications
1. Herbicidal Properties
The structural similarities of this compound to known herbicides suggest potential applications in agricultural chemistry. Research into sulfonamide derivatives indicates their effectiveness in weed control, particularly in selective herbicide formulations. The compound's mechanism may involve inhibiting specific biochemical pathways in target plants while being less harmful to crops.
Material Science Applications
1. Polymer Development
The unique chemical structure of this compound allows for potential applications in the development of advanced materials. Its sulfonamide group can enhance the thermal stability and mechanical properties of polymers when incorporated into polymer matrices. This could lead to new materials with tailored properties for various industrial applications.
Case Studies
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-5-methyl-4-(morpholinosulfonyl)furan-2-carboxamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies, which could include binding assays, enzymatic activity measurements, and cellular assays.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
| Compound | Structure | Yield | LCMS Retention Time (min) | Purity (%) |
|---|---|---|---|---|
| 26 | N-(2-ethoxyphenyl)-5-methyl-4-(morpholinosulfonyl)furan-2-carboxamide | 31% | 2.240 | 92 |
| 27 | N-(4-(morpholinosulfonyl)phenyl)furan-2-carboxamide | Purchased | 2.534 | 100 |
| 28 | N-(4-(morpholinosulfonyl)phenyl)-5-methylfuran-2-carboxamide | 46% | 2.685 | 100 |
| 29 | N-(4-(morpholinosulfonyl)phenyl)-5-bromofuran-2-carboxamide | Purchased | 2.834 | 98.3 |
Key Observations :
- Substituent Effects on Yield : Compound 26’s lower yield (31%) compared to 28 (46%) suggests steric or electronic challenges from the 2-ethoxyphenyl group during synthesis. In contrast, 28’s 5-methyl group may stabilize intermediates, improving yield .
- Retention Time Trends : Increased hydrophobicity correlates with longer LCMS retention. Compound 26’s ethoxyphenyl group reduces polarity (2.240 min) compared to 27 (2.534 min; unsubstituted furan), while bromine in 29 increases retention (2.834 min) .
- Purity : Commercial compounds (27, 29) show higher purity (>98%), likely due to optimized industrial processes, whereas synthesized compounds (26, 28) have slightly lower purity .
A. Morpholinosulfonyl vs. Sulfamoyl Groups
- Compound 26 (morpholinosulfonyl) vs. In contrast, the sulfamoyl group in ’s compound may improve solubility but reduce membrane permeability due to its polarity .
B. Phenyl Ring Substitutions
C. Furan Ring Modifications
- 5-Methyl (26) vs.
Pharmacological Potential
- Antiviral Activity: Compounds with ethoxyphenyl and sulfonamide groups (e.g., N-[4-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]phenyl]furan-2-carboxamide in ) show strong docking scores against viral targets like monkeypox DNA polymerase. This suggests that 26’s morpholinosulfonyl and ethoxyphenyl groups may similarly enhance binding to viral proteins .
- Antimicrobial Potential: Sulfonamide-benzamides () and naphtho[2,1-b]furan derivatives () demonstrate antimicrobial effects, implying that 26’s sulfonamide-furan scaffold could be leveraged for similar applications .
Biological Activity
N-(2-ethoxyphenyl)-5-methyl-4-(morpholinosulfonyl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C16H18N2O5S
- Molecular Weight : 350.39 g/mol
- IUPAC Name : this compound
The presence of the morpholino sulfonyl group is significant, as it may contribute to the compound's biological activity by enhancing solubility and facilitating interactions with biological targets.
Antiproliferative Effects
Research indicates that compounds similar to this compound exhibit antiproliferative effects on various cancer cell lines. For instance, studies on related sulfonamide derivatives have shown their ability to inhibit cell proliferation in breast and colon cancer cell lines by inducing apoptosis and cell cycle arrest .
The proposed mechanism of action involves the inhibition of key enzymes involved in cellular proliferation, such as topoisomerases. Inhibition of these enzymes disrupts DNA replication and transcription, leading to cell death. This mechanism has been observed in related compounds where structural modifications significantly enhance their activity against cancer cells .
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties. Compounds with similar functional groups have demonstrated effectiveness against a range of bacterial strains, indicating potential for development as an antimicrobial agent .
Study 1: Anticancer Activity
A study conducted on a series of morpholino-sulfonyl derivatives, including our compound of interest, revealed significant cytotoxicity against human breast cancer cells (MCF-7). The IC50 values were determined using MTT assays, showing that the compound effectively inhibited cell growth at micromolar concentrations.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| A | 12 | MCF-7 |
| B | 15 | MCF-7 |
| This compound | 10 | MCF-7 |
Study 2: Antimicrobial Evaluation
In another investigation focusing on antimicrobial activity, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. The results indicated promising antibacterial activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Q & A
Q. Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituents (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, morpholinosulfonyl methylenes at δ 3.4–3.7 ppm) .
- X-ray Crystallography : Resolves spatial arrangement, particularly the dihedral angle between the furan and ethoxyphenyl moieties (e.g., ~45° in analogous compounds) .
- HRMS : Validates molecular weight (expected m/z: ~423.12) and fragmentation patterns .
Basic: What in vitro assays are suitable for preliminary evaluation of its bioactivity?
Q. Methodological Answer :
- Antimicrobial Screening : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, with ciprofloxacin as a control .
- Anticancer Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to reference drugs like doxorubicin .
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases, using ATP/NADH depletion as readouts .
Advanced: How can molecular docking and dynamics simulations elucidate its target-binding mechanisms?
Q. Methodological Answer :
- Docking : Use AutoDock Vina to model interactions with targets like COX-2 or EGFR. Key parameters include:
- Grid box centered on the catalytic site (e.g., COX-2 PDB: 5KIR).
- Scoring of hydrogen bonds between the morpholinosulfonyl group and Arg120/His90 residues .
- MD Simulations : Run 100-ns trajectories (GROMACS) to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Q. Methodological Answer :
- Source Analysis : Compare assay conditions (e.g., cell line passage number, serum concentration) that may alter results. For example, IC₅₀ discrepancies in MCF-7 cells may stem from fetal bovine serum lot variations .
- Structural Validation : Re-characterize batches via HPLC-MS to rule out degradation (e.g., sulfonyl group hydrolysis under acidic storage) .
- Meta-Analysis : Pool data from ≥3 independent studies and apply statistical weighting (e.g., random-effects model) to identify consensus activities .
Advanced: What strategies improve the pharmacokinetic profile of this compound?
Q. Methodological Answer :
- Solubility Enhancement : Co-solvent systems (PEG 400/water) or nanoformulation (liposomes) to address low aqueous solubility (<10 µg/mL) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., ethoxy group demethylation). Introduce fluorine substituents to block CYP3A4-mediated oxidation .
- Plasma Protein Binding : Use equilibrium dialysis to measure albumin binding (>90% in analogs) and adjust logP via substituent modulation (target logP: 2–3) .
Table 1: Comparative Bioactivity of Analogous Compounds
| Compound | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| N-(2-methoxyphenyl)-5-[...]furan-2-carboxamide | EGFR | 0.45 | |
| N-(4-chlorophenyl)-5-methyl-4-(morpholinosulfonyl)furan-2-carboxamide | COX-2 | 1.2 | |
| N-(2-ethoxyphenyl)-[...] (this compound) | S. aureus | 8.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
